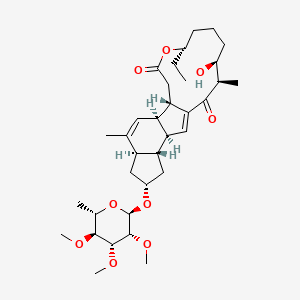

Spinosyn D 17-pseudoaglycone

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-19-ethyl-15-hydroxy-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52O9/c1-8-20-10-9-11-28(35)18(3)30(37)27-15-25-23(26(27)16-29(36)42-20)12-17(2)22-13-21(14-24(22)25)43-34-33(40-7)32(39-6)31(38-5)19(4)41-34/h12,15,18-26,28,31-35H,8-11,13-14,16H2,1-7H3/t18-,19+,20+,21-,22+,23-,24-,25-,26+,28+,31+,32-,33-,34+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGPPEHRBUYMQU-QEGHUGIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301343056 | |

| Record name | A 83543D pseudoaglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301343056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131929-55-0 | |

| Record name | A 83543D pseudoaglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301343056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Spinosyn D 17-Pseudoaglycone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Spinosyn D 17-pseudoaglycone, a key derivative of the insecticidal agent Spinosyn D. This document outlines its molecular characteristics, biological activity, and the methodologies for its preparation and analysis, tailored for a scientific audience engaged in insecticide research and development.

Core Molecular Data

Spinosyn D 17-pseudoaglycone is a hydrolytic derivative of Spinosyn D, a natural product from the bacterium Saccharopolyspora spinosa. The removal of the forosamine sugar at the 17-position results in this pseudoaglycone.

| Property | Value | Source |

| Molecular Weight | 604.77 g/mol | [1][2] |

| Molecular Formula | C34H52O9 | [1][2] |

| CAS Number | 131929-55-0 | [2] |

Biological Activity and Mechanism of Action

Spinosyns, the parent compounds of Spinosyn D 17-pseudoaglycone, exert their insecticidal effect through a unique neural mechanism. They are allosteric activators of nicotinic acetylcholine receptors (nAChRs), leading to the disruption of acetylcholine neurotransmission.[2][3] This action is distinct from other insecticides that target nAChRs.[3] The primary target site is associated with the α6 subunit of the insect nAChR.[4] Additionally, spinosyns can have secondary effects as a γ-amino-butyric acid (GABA) neurotransmitter agonist.[3] The ultimate effect is the hyperexcitation of the insect nervous system, resulting in paralysis and death.[3]

The forosamine moiety is considered crucial for the potent insecticidal activity of spinosyns.[5] Consequently, Spinosyn D 17-pseudoaglycone, which lacks this sugar, exhibits significantly reduced biological activity.

| Compound | Target Organism | Activity | Concentration | Source |

| Spinosyn D 17-pseudoaglycone | Tobacco budworm (Heliothis virescens) | Not lethal | Up to 64 ppm | [6] |

Experimental Protocols

Synthesis of Spinosyn D 17-Pseudoaglycone

The preparation of Spinosyn D 17-pseudoaglycone is achieved through the selective hydrolysis of the forosamine sugar from Spinosyn D under mild acidic conditions. The following protocol is based on the methodology described by Creemer et al. (1998).[7]

Materials:

-

Spinosyn D

-

Methanol

-

0.1 N Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Spinosyn D in methanol.

-

Add 0.1 N HCl to the solution and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous phase with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Spinosyn D 17-pseudoaglycone.

Analytical Methodology for Spinosyn Derivatives

The following is an adaptation of a validated analytical method for spinosad (a mixture of Spinosyn A and D) which can be applied for the analysis of Spinosyn D 17-pseudoaglycone in various matrices.[8]

Instrumentation:

-

Liquid Chromatograph-Mass Spectrometer (LC-MS)

Sample Preparation (General Outline):

-

Extraction: Homogenize the sample with a suitable solvent system (e.g., acetone/n-hexane) under slightly basic conditions.

-

Centrifugation: Separate the organic layer by centrifugation.

-

Dehydration and Concentration: Dry the organic extract with anhydrous sodium sulfate and concentrate it.

-

Clean-up: Employ solid-phase extraction (SPE) with appropriate cartridges (e.g., porous diatomaceous earth, aminopropyl-silanized silica gel) to remove interfering substances.

-

Analysis: Quantify and confirm the analyte using LC-MS.

Signaling Pathway and Workflow Diagrams

Caption: Mechanism of action of Spinosyn D on insect nicotinic acetylcholine receptors.

Caption: Workflow for the synthesis of Spinosyn D 17-pseudoaglycone.

References

- 1. scispace.com [scispace.com]

- 2. A review of Spinosyns, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests | Journal of Entomological and Acarological Research [pagepressjournals.org]

- 3. Spinosad - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. bioaustralis.com [bioaustralis.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mhlw.go.jp [mhlw.go.jp]

Spinosyn D 17-Pseudoaglycone: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Spinosyn D 17-pseudoaglycone, a key hydrolysis product of the insecticidal compound Spinosyn D. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the existing qualitative information in a structured format, alongside a detailed, generalized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals engaged in the study and application of this compound.

Qualitative Solubility Data

Spinosyn D 17-pseudoaglycone exhibits solubility in a range of organic solvents. The available data from various sources is summarized in the table below. It is important to note that while these sources confirm solubility, they do not provide specific quantitative values (e.g., in mg/mL or molar concentrations). One source suggests that for in vivo formulations of products with low water solubility, a stock solution in DMSO can be prepared, which indirectly indicates that the aqueous solubility of Spinosyn D 17-pseudoaglycone is likely less than 1 mg/mL[1].

| Solvent | Solubility Profile |

| Dimethyl Sulfoxide (DMSO) | Soluble[2][3][4] |

| Ethanol | Soluble[2][4] |

| Methanol | Soluble[2][4] |

| Dimethylformamide (DMF) | Soluble[2][4] |

| Water | Low Solubility[1] |

Proposed Experimental Protocol for Solubility Determination

In the absence of a specific, published protocol for determining the solubility of Spinosyn D 17-pseudoaglycone, a robust and widely accepted method utilizing High-Performance Liquid Chromatography (HPLC) is proposed below. This protocol is based on established methodologies for the analysis of the parent compound, spinosad, and general practices for small molecule solubility assessment[5][6][7][8][9][10][11].

Principle

The equilibrium solubility of Spinosyn D 17-pseudoaglycone in a specific solvent will be determined by adding an excess amount of the compound to the solvent, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved compound in the supernatant using a validated HPLC method.

Materials and Methods

-

Apparatus:

-

Reagents:

-

Spinosyn D 17-pseudoaglycone reference standard

-

HPLC-grade solvents (e.g., DMSO, ethanol, methanol, DMF, water)

-

HPLC-grade mobile phase components (e.g., acetonitrile, methanol, water, ammonium acetate)[12]

-

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for determining the solubility of Spinosyn D 17-pseudoaglycone.

Detailed Steps

-

Preparation of Saturated Solutions:

-

Add an excess amount of Spinosyn D 17-pseudoaglycone to a known volume of the desired solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Preparation for Analysis:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with the mobile phase to a concentration within the range of the calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the separation and quantification of Spinosyn D 17-pseudoaglycone. Based on methods for spinosad, a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and an aqueous buffer (e.g., ammonium acetate) and UV detection at around 250 nm would be a good starting point[6][12].

-

Inject the prepared samples and a series of calibration standards of known concentrations into the HPLC system.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

-

Determine the concentration of Spinosyn D 17-pseudoaglycone in the diluted supernatant from the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Formation of Spinosyn D 17-Pseudoaglycone

Spinosyn D 17-pseudoaglycone is not a naturally occurring compound but is formed through the hydrolysis of Spinosyn D under mild acidic conditions. This process involves the cleavage of the forosamine sugar moiety from the 17-position of the Spinosyn D molecule[13][14].

The following diagram illustrates the chemical relationship between Spinosyn D and its 17-pseudoaglycone derivative.

Conclusion

While quantitative solubility data for Spinosyn D 17-pseudoaglycone remains elusive in the current scientific literature, this guide provides a consolidated view of its qualitative solubility in common organic solvents. The detailed, generalized experimental protocol offers a clear pathway for researchers to determine the precise solubility of this compound in their specific applications. Understanding the solubility characteristics is crucial for the effective design of in vitro and in vivo studies, as well as for the development of new formulations and analytical methods.

References

- 1. Spinosyn D 17-pseudoaglycone | Parasite | 131929-55-0 | Invivochem [invivochem.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. glpbio.com [glpbio.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. sciforum.net [sciforum.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. please : how can i test the solubility in hplc please ? - Page 2 - Chromatography Forum [chromforum.org]

- 11. improvedpharma.com [improvedpharma.com]

- 12. ppqs.gov.in [ppqs.gov.in]

- 13. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BJOC - A semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone [beilstein-journals.org]

Synthesis of Spinosyn D 17-Pseudoaglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Spinosyn D 17-pseudoaglycone from its parent compound, Spinosyn D. The primary method for this transformation involves the selective acidic hydrolysis of the forosamine sugar moiety. This document outlines the chemical principles, presents available physicochemical data, and offers a generalized experimental protocol based on established literature.

Introduction

Spinosyn D is a major component of the bio-insecticide Spinosad, produced by the fermentation of the actinomycete Saccharopolyspora spinosa. The complex structure of Spinosyn D, featuring a tetracyclic macrolide core glycosidically linked to two sugars—forosamine and tri-O-methylrhamnose—offers opportunities for synthetic modification to explore structure-activity relationships and develop novel derivatives. The selective removal of the forosamine sugar at the C-17 position yields Spinosyn D 17-pseudoaglycone, a key intermediate for further chemical elaboration. The primary documented method for this conversion is a mild acidic hydrolysis[].

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1. This data is essential for reaction monitoring and product characterization.

Table 1: Physicochemical Data of Spinosyn D and Spinosyn D 17-Pseudoaglycone

| Property | Spinosyn D | Spinosyn D 17-Pseudoaglycone |

| Molecular Formula | C₄₂H₆₇NO₁₀ | C₃₄H₅₂O₉ |

| Molecular Weight | 746.0 g/mol | 604.8 g/mol [][2] |

| Appearance | White solid | White solid[] |

| Solubility | Soluble in methanol, ethanol, DMF, DMSO | Soluble in methanol, ethanol, DMF, DMSO[][3] |

| Purity (Typical) | >95% (Commercial Grade) | >95% by HPLC[][3] |

Synthesis Pathway

The synthesis of Spinosyn D 17-pseudoaglycone is achieved through the selective hydrolysis of the glycosidic bond linking the forosamine sugar to the C-17 position of the Spinosyn D aglycone. This reaction is performed under mild acidic conditions to prevent the degradation of the pseudoaglycone product[4]. More vigorous acidic conditions can lead to the decomposition of the Spinosyn D 17-pseudoaglycone, which is presumed to be due to the facile protonation of the 5,6-double bond, leading to undesirable rearrangements[4].

References

In-Depth Technical Guide: Hydrolysis of Spinosyn D to its 17-Pseudoaglycone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective hydrolysis of Spinosyn D to its 17-pseudoaglycone, a critical transformation for structure-activity relationship studies and the development of new spinosyn-based derivatives. This document outlines the established experimental protocols, summarizes key quantitative data, and provides visual representations of the chemical transformation and experimental workflow.

Introduction

Spinosyn D, a major component of the bio-insecticide Spinosad, is a complex macrolide produced by the fermentation of Saccharopolyspora spinosa. Its insecticidal activity is largely attributed to the presence of two key sugar moieties: a forosamine sugar at the C-17 position and a tri-O-methylrhamnose at the C-9 position. The selective removal of the forosamine sugar through hydrolysis yields Spinosyn D 17-pseudoaglycone. This derivative is a valuable tool for researchers to understand the role of the forosamine group in the compound's bioactivity and serves as a key intermediate for the synthesis of novel spinosyn analogues.[1] It has been demonstrated that the forosamine moiety is crucial for the potent insecticidal activity of Spinosyn D.[2]

The hydrolysis of the forosamine sugar is achieved under mild acidic conditions, which selectively cleaves the more labile glycosidic bond at the 17-position without degrading the rest of the molecule.[1] More vigorous acidic conditions can lead to the decomposition of the 17-pseudoaglycone, highlighting the need for carefully controlled reaction parameters.[1] In contrast to the acid-labile forosamine linkage, the spinosyn structure is relatively stable to hydrolysis under neutral to slightly alkaline conditions, with estimated half-lives of 100-300 days at pH 9.[3]

Experimental Protocols

The following section details the established methodology for the selective hydrolysis of Spinosyn D to its 17-pseudoaglycone, primarily based on the work of Creemer et al. (1998).

Materials and Equipment

-

Starting Material: Spinosyn D (purity ≥95%)

-

Reagents:

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Water, deionized

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate (EtOAc), HPLC grade

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Temperature-controlled water bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

High-performance liquid chromatography (HPLC) system for reaction monitoring and purification

-

Nuclear magnetic resonance (NMR) spectrometer for structural characterization

-

Mass spectrometer for molecular weight confirmation

-

Hydrolysis Procedure

-

Reaction Setup: In a round-bottom flask, dissolve Spinosyn D in a 1:1 mixture of acetonitrile and water.

-

Acidification: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 0.1 M.

-

Reaction Conditions: Maintain the reaction mixture at room temperature (approximately 25°C) and stir for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by high-performance liquid chromatography (HPLC) until the starting material (Spinosyn D) is consumed.

-

Workup:

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral (pH ~7).

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo using a rotary evaporator to yield the crude product.

-

-

Purification: Purify the crude Spinosyn D 17-pseudoaglycone by flash column chromatography on silica gel or by preparative HPLC to obtain the final product.

Quantitative Data

The following table summarizes the key quantitative data associated with the hydrolysis of Spinosyn D to its 17-pseudoaglycone.

| Parameter | Value | Reference |

| Reaction Time | 4 - 6 hours | Creemer et al., 1998 |

| Temperature | Room Temperature (~25°C) | Creemer et al., 1998 |

| Acid Catalyst | 0.1 M Trifluoroacetic Acid (TFA) | Creemer et al., 1998 |

| Solvent System | Acetonitrile:Water (1:1) | Creemer et al., 1998 |

| Yield | >80% (typical) | Creemer et al., 1998 |

| Molecular Formula | C₃₄H₅₂O₉ | [4][5] |

| Molecular Weight | 604.77 g/mol | [4][6] |

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation of Spinosyn D to Spinosyn D 17-pseudoaglycone through acid-catalyzed hydrolysis.

Caption: Hydrolysis of Spinosyn D to its 17-pseudoaglycone.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for the preparation and purification of Spinosyn D 17-pseudoaglycone.

Caption: Workflow for Spinosyn D 17-pseudoaglycone synthesis.

Conclusion

The selective hydrolysis of Spinosyn D to its 17-pseudoaglycone is a straightforward yet critical procedure for researchers in the field of insecticide development and natural product modification. The use of mild acidic conditions, such as 0.1 M trifluoroacetic acid in an acetonitrile/water solvent system, allows for the efficient removal of the forosamine sugar while preserving the integrity of the macrolide core. This in-depth guide provides the necessary experimental details and quantitative data to enable the successful synthesis and purification of this important spinosyn derivative, facilitating further research into the structure-activity relationships of this potent class of insecticides.

References

- 1. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. fao.org [fao.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Stability and Degradation of Spinosyn D 17-Pseudoaglycone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of Spinosyn D 17-pseudoaglycone, a key degradant of the insecticidal agent Spinosyn D. Understanding the stability profile and degradation pathways of this molecule is critical for formulation development, environmental fate assessment, and regulatory compliance. This document details the conditions under which Spinosyn D 17-pseudoaglycone is formed and degraded, summarizes quantitative stability data, and provides detailed experimental methodologies for its analysis.

Executive Summary

Spinosyn D 17-pseudoaglycone is the product of the selective acid-catalyzed hydrolysis of the forosamine sugar from its parent compound, Spinosyn D. While stable under long-term storage conditions when kept frozen, it is susceptible to further degradation under more vigorous acidic environments. The primary degradation pathways of the parent Spinosyn D, which lead to the formation of the 17-pseudoaglycone and other products, are photodegradation, hydrolysis, and microbial action. Photodegradation is the most rapid and significant environmental degradation route. This guide presents the kinetic data for these processes and outlines the analytical methods required for their study.

Stability and Degradation Profile of Spinosyn D 17-Pseudoaglycone

The stability of Spinosyn D 17-pseudoaglycone is a critical factor in its toxicological and environmental assessment. Its formation represents a primary degradation step for Spinosyn D under acidic conditions.

Formation via Acid Hydrolysis

Spinosyn D 17-pseudoaglycone is formed when Spinosyn D is subjected to mild acidic conditions, which selectively cleave the more labile forosamine sugar at the 17-position of the macrolide ring.[1][2][3] This reaction isolates the tetracyclic core with the rhamnose sugar still attached at the 9-position.

Intrinsic Stability

Once formed, the 17-pseudoaglycone exhibits considerable stability under specific storage conditions. As a solid, it has a reported shelf-life of at least four years when stored at -20°C.[4] However, it is significantly less stable in solution and under stressed conditions.

Decomposition under Vigorous Acidic Conditions

Under more vigorous acidic conditions, the 17-pseudoaglycone of Spinosyn D undergoes decomposition.[5][6] This instability is notably greater than that of the corresponding Spinosyn A pseudoaglycone. The proposed mechanism involves the facile protonation of the 5,6-double bond within the macrolide structure. This leads to the formation of a tertiary carbonium ion, which subsequently undergoes a series of undefined molecular rearrangements, resulting in a loss of the parent structure.[5][6] The precise structures of these rearrangement products are not well-defined in publicly available literature.

Degradation Pathways of Parent Spinosyn D

The formation of the 17-pseudoaglycone is intrinsically linked to the degradation of Spinosyn D. The primary pathways for Spinosyn D degradation are detailed below.

Photodegradation

Photodegradation is the most significant pathway for the breakdown of Spinosyn D in the environment.[5] Exposure to sunlight rapidly transforms the molecule.

-

Mechanism: The primary photolytic event involves the loss of the forosamine sugar, a reaction that can lead to the formation of the 17-pseudoaglycone.[5] Concurrently, reduction of the 13,14-double bond on the macrolide ring occurs.[5] Other identified photoproducts include hydroxylated and N-demethylated forms of Spinosyn D.[2]

-

Kinetics: Photodegradation is rapid, particularly in aqueous environments. The rate is influenced by the properties of the water and is generally faster in more basic solutions compared to acidic ones.[2]

Hydrolytic Degradation

Hydrolysis plays a role in the degradation of Spinosyn D, with the rate being highly dependent on pH.

-

Acidic Conditions (pH < 5): As previously noted, mild acidic conditions favor the selective hydrolysis of the forosamine sugar to yield the 17-pseudoaglycone.[1][3]

-

Neutral Conditions (pH ≈ 7): Hydrolysis is extremely slow at neutral pH, and in some studies, it was insufficient to be observed over a 30-day period.[7]

-

Basic Conditions (pH > 7): The rate of hydrolysis increases under basic conditions. Degradation at pH 9 involves the loss of the forosamine sugar and water, accompanied by the formation of a new double bond at the 16,17-position of the macrolide ring.[5][7]

Microbial Degradation

In the absence of light, microbial action becomes a key factor in the degradation of Spinosyn D, particularly in soil and sediment.[4][5]

-

Aerobic Degradation: In the presence of oxygen, microbes primarily facilitate the N-demethylation of the forosamine sugar to produce "Spinosyn B of D".[4][7] Further degradation can lead to hydroxylation of the macrolide ring and, ultimately, the cleavage and loss of both sugar moieties to yield diketone aglycon degradates.[5]

-

Anaerobic Degradation: Under anaerobic conditions, the degradation pathway shifts. The primary modifications occur on the rhamnose sugar, involving changes and substitutions that can culminate in the complete loss of this sugar ring.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability and degradation of Spinosyn D and the storage stability of its 17-pseudoaglycone.

Table 1: Stability of Spinosyn D 17-Pseudoaglycone

| Condition | Matrix | Stability/Shelf-Life | Reference(s) |

| Storage at -20°C | Solid | ≥ 4 years | [4] |

| Vigorous Acid | Solution | Unstable, decomposes | [5][6] |

Table 2: Degradation Half-Life of Spinosyn D

| Degradation Pathway | Condition | Matrix | Half-Life (t½) | Reference(s) |

| Photodegradation | Sunlight | Aqueous Buffer (pH 7) | 19.7 hours | [7] |

| Sunlight | Stream Water | 1.0 hour | [2] | |

| Sunlight | Aqueous Systems | < 1 to 2 days | [5] | |

| Hydrolysis | pH 5, 25°C | Sterile Buffer | Not observable in 30 days | [7] |

| pH 7, 25°C | Sterile Buffer | Not observable in 30 days | [7] | |

| pH 9, 25°C | Sterile Buffer | ~100 - 300 days | [7] | |

| Microbial Degradation | Aerobic, 25°C | Silt Loam Soil | ~16 days | [7] |

| Aerobic, 25°C | Sandy Loam Soil | 9 - 17 days | [4] |

Experimental Protocols

This section provides detailed methodologies for the analysis of Spinosyn D degradation and a general protocol for hydrolysis studies.

Protocol for Synthesis of Spinosyn D 17-Pseudoaglycone

The conversion of Spinosyn D to its 17-pseudoaglycone is achieved through selective hydrolysis under mild acidic conditions. The seminal work was published by Creemer, L.C., et al. in the Journal of Antibiotics (1998, 51(8), 795-800).[5] While the paper establishes the methodology, the precise, step-by-step experimental parameters, including acid concentration, temperature, and reaction time, are not detailed in publicly accessible sources and may be considered proprietary. Researchers should refer to this primary literature for foundational information.

General Protocol for Hydrolysis Studies

The following protocol is based on methodologies used for regulatory submissions to assess the hydrolytic stability of Spinosyn D.[7]

-

Buffer Preparation: Prepare sterile 0.01 M buffers at the desired pH values (e.g., pH 5, 7, and 9).

-

Sample Preparation: Dissolve a precisely weighed amount of Spinosyn D in a minimal volume of a water-miscible organic solvent (e.g., acetonitrile) to aid solubility. Dilute this stock solution with the respective sterile buffers to achieve the target final concentration (e.g., 2 mg/L).

-

Incubation: Dispense the solutions into sterile, sealed containers and incubate them in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw aliquots for analysis.

-

Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method (see Protocol 5.3) to determine the concentration of the parent compound and any formed degradation products.

-

Data Analysis: Calculate the degradation rate and half-life at each pH by plotting the natural logarithm of the concentration versus time.

Stability-Indicating HPLC-UV Method for Spinosyns

This method is suitable for the quantitative determination of Spinosyn D and its primary degradation products, including the 17-pseudoaglycone and Spinosyn B of D.[8][9][10]

-

Sample Extraction (from aqueous matrix): a. Adjust the pH of the aqueous sample if necessary. b. Perform a liquid-liquid extraction by partitioning the sample three times with an equal volume of methylene chloride. c. Combine the organic extracts and evaporate to dryness using a rotary vacuum evaporator at 35-50°C.

-

Optional Solid-Phase Extraction (SPE) Cleanup: a. Reconstitute the dried residue in a suitable solvent for loading onto a silica SPE cartridge. b. Wash the cartridge to remove interferences. c. Elute the analytes with a stronger solvent mixture (e.g., 75% methylene chloride / 25% methanol). d. Evaporate the eluate to dryness.

-

Final Sample Preparation: a. Reconstitute the final dried residue in a precise volume (e.g., 2.0 mL) of the mobile phase. b. Transfer the solution to an HPLC vial for analysis.

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: YMC ODS-AQ, 150 x 4.6 mm, 5 µm particle size, or equivalent reversed-phase C18 column.[10]

-

Mobile Phase: Isocratic mixture of Methanol:Acetonitrile:2% Ammonium Acetate solution (pH 5.3) (40:40:20, v/v/v).[10]

-

Flow Rate: 1.5 mL/min.[10]

-

Column Temperature: 35°C.[10]

-

Injection Volume: 20 µL.

-

-

Quantification: a. Prepare a calibration curve using certified reference standards of Spinosyn D and its expected degradants. b. Calculate the concentration of each analyte in the samples by comparing their peak areas to the calibration curve.

Visualizations of Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key degradation pathways and experimental workflows.

Caption: Major degradation pathways of Spinosyn D and its 17-pseudoaglycone.

Caption: Experimental workflow for a forced degradation study of Spinosyn D.

Caption: Proposed decomposition pathway of the 17-pseudoaglycone in strong acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 9. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ppqs.gov.in [ppqs.gov.in]

The Insecticidal Profile of Spinosyn D Degradation Products: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosyn D, a key component of the widely used biopesticide spinosad, is a macrocyclic lactone produced by the soil actinomycete Saccharopolyspora spinosa[1][2][3][4]. Its potent insecticidal activity and favorable environmental profile have made it a cornerstone of integrated pest management programs[1][5][6]. However, like all organic molecules, spinosyn D is susceptible to environmental degradation, primarily through photolysis and microbial action, leading to the formation of various byproducts[1][5]. This technical guide provides a comprehensive overview of the known degradation products of spinosyn D and synthesizes the available data on their insecticidal activity. It is intended to serve as a resource for researchers in agrochemistry, environmental science, and insecticide development.

Degradation Pathways of Spinosyn D

The environmental degradation of spinosyn D is a multifaceted process dominated by two primary pathways:

-

Photodegradation: Exposure to sunlight is the most rapid route of spinosyn D breakdown in the environment[1][5][7]. The half-life of spinosad (a mixture of spinosyn A and D) on plant surfaces and in water can range from less than a day to several days, depending on environmental conditions[1][5].

-

Microbial Degradation: Soil microorganisms also contribute to the breakdown of spinosyn D, although this process is generally slower than photolysis[1][2].

These degradation processes result in a variety of molecular transformations, including:

-

N-demethylation: The removal of a methyl group from the forosamine sugar.

-

Hydroxylation: The addition of a hydroxyl group to the macrolide ring.

-

Hydrolysis: The cleavage of the forosamine sugar from the macrolide core.

-

Reduction: Saturation of double bonds within the macrolide structure.

The following diagram illustrates the major degradation pathways of spinosyn D.

References

- 1. Environment, Conservation and Climate Change - Government of Newfoundland and Labrador [gov.nl.ca]

- 2. fao.org [fao.org]

- 3. fao.org [fao.org]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]

- 6. Spinosad toxicity to pollinators and associated risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Spinosyn D 17-pseudoaglycone as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinosyn D 17-pseudoaglycone is a primary degradation product of Spinosyn D, a major active component of the insecticide Spinosad.[1][2] It is formed through the selective acid-catalyzed hydrolysis of the forosamine sugar at the 17-position of the Spinosyn D molecule.[1][2][3] As the presence of this pseudoaglycone can be indicative of the degradation of Spinosad, its accurate quantification is crucial for quality control, stability studies, and environmental monitoring. These application notes provide detailed protocols for the use of Spinosyn D 17-pseudoaglycone as an analytical standard in High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods.

Product Information

| Parameter | Specification |

| Product Name | Spinosyn D 17-pseudoaglycone |

| Synonyms | A 83543D pseudoaglycone |

| CAS Number | 131929-55-0 |

| Molecular Formula | C₃₄H₅₂O₉ |

| Molecular Weight | 604.8 g/mol |

| Purity | ≥95% by HPLC |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF.[1] |

| Storage | Store at -20°C for long-term stability.[2] |

Applications

This reference standard is intended for laboratory use and is suitable for a variety of analytical applications, including:

-

Analytical Method Development and Validation: Establishing and validating new analytical methods for the detection and quantification of Spinosyn D 17-pseudoaglycone.

-

Routine Quality Control: Monitoring the purity and stability of Spinosad formulations.

-

Impurity Profiling: Identifying and quantifying degradation products in Spinosad samples.

-

Environmental and Food Safety Analysis: Detecting and quantifying residues in environmental and agricultural samples.[1][4]

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol outlines a method for the quantification of Spinosyn D 17-pseudoaglycone using HPLC-UV. This method is suitable for routine quality control and stability testing of Spinosad formulations.

1.1. Materials and Reagents

-

Spinosyn D 17-pseudoaglycone reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Water (deionized or HPLC grade)

-

Acetic Acid (glacial, analytical grade)

1.2. Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC system with UV/Vis detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 20 mM Ammonium Acetate in water, pH 5.3 with Acetic AcidB: AcetonitrileC: Methanol |

| Gradient | Isocratic: 40% A, 40% B, 20% C |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 250 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 15 minutes |

1.3. Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Spinosyn D 17-pseudoaglycone reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-

Sample Preparation: Dissolve the Spinosad sample in methanol to a known concentration. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

1.4. Method Validation Parameters (Example Data)

The following table summarizes typical method validation parameters for the HPLC-UV method.

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 0.1 - 50 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of Spinosyn D 17-pseudoaglycone, particularly suitable for trace-level analysis in complex matrices such as environmental and biological samples.

2.1. Materials and Reagents

-

Spinosyn D 17-pseudoaglycone reference standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

2.2. Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| Instrument | LC-MS/MS system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 60% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

2.3. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 605.4 |

| Product Ions (m/z) | Quantifier: 142.1, Qualifier: 444.3 |

| Collision Energy | Optimized for the specific instrument |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

2.4. Standard and Sample Preparation

-

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of Spinosyn D 17-pseudoaglycone reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.01 ng/mL to 100 ng/mL.

-

Sample Preparation: Sample extraction and clean-up procedures will be matrix-dependent. A generic solid-phase extraction (SPE) protocol is suggested for environmental water samples.

2.5. Method Validation Parameters (Example Data)

The following table summarizes typical method validation parameters for the LC-MS/MS method.

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Range | 0.01 - 100 ng/mL |

| Limit of Detection (LOD) | 0.003 ng/mL |

| Limit of Quantification (LOQ) | 0.01 ng/mL |

| Accuracy (% Recovery) | 95.7% - 104.5% |

| Precision (% RSD) | < 5.0% |

Visualizations

Caption: Analytical workflow for the quantification of Spinosyn D 17-pseudoaglycone.

Stability and Degradation Pathway

Spinosyn D undergoes hydrolysis under acidic conditions to form Spinosyn D 17-pseudoaglycone through the loss of the forosamine sugar moiety. This degradation pathway is a key consideration in the formulation and storage of Spinosad-based products.

Caption: Degradation pathway of Spinosyn D to its 17-pseudoaglycone.

References

- 1. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of spinosad and its metabolites in food and environmental matrices. 3. Immunoassay methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: HPLC Analysis of Spinosyn D and its Pseudoaglycone

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of Spinosyn D and its primary degradation product, Spinosyn D 17-pseudoaglycone. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control, stability testing, and formulation development of Spinosyn D. The described protocol offers excellent resolution and sensitivity, making it suitable for routine analysis and forced degradation studies.

Introduction

Spinosyn D, a major component of the insecticide Spinosad, is a macrocyclic lactone produced by the fermentation of Saccharopolyspora spinosa. Its insecticidal activity and favorable environmental profile have led to its widespread use in agriculture. During storage or under certain environmental conditions, Spinosyn D can degrade, primarily through hydrolysis, to form its 17-pseudoaglycone by the loss of the forosamine sugar moiety.[1] Monitoring the presence of this pseudoaglycone is critical to ensure the potency and stability of Spinosyn D formulations. This application note provides a validated HPLC-UV method for the simultaneous determination of both compounds.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is sufficient for this analysis. The following table summarizes the optimized chromatographic conditions.

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:2% Ammonium Acetate solution (40:40:20, v/v/v)[2] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 250 nm[2][3] |

| Injection Volume | 20 µL |

| Run Time | 20 minutes |

Standard and Sample Preparation

Standard Solution: Accurately weigh and dissolve Spinosyn D and Spinosyn D 17-pseudoaglycone reference standards in methanol to prepare individual stock solutions of 100 µg/mL. A mixed standard solution can be prepared by diluting the stock solutions with the mobile phase to achieve a final concentration of 10 µg/mL for each analyte.

Sample Solution: The sample preparation will vary depending on the matrix. For technical grade Spinosyn D, dissolve a known amount in methanol to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary to remove interfering excipients. A generic extraction protocol is provided below.

Protocols

Protocol 1: Preparation of Standard Solutions

-

Accurately weigh approximately 10 mg of Spinosyn D and Spinosyn D 17-pseudoaglycone reference standards into separate 100 mL volumetric flasks.

-

Dissolve the standards in methanol and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution. These are the stock solutions (100 µg/mL).

-

Pipette 10 mL of each stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a mixed standard solution of 10 µg/mL for each analyte.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation (General Extraction)

-

Accurately weigh a sample amount equivalent to approximately 10 mg of Spinosyn D into a 100 mL volumetric flask.

-

Add 50 mL of methanol and sonicate for 15 minutes.

-

Allow the solution to cool to room temperature and dilute to the mark with methanol.

-

Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Protocol 3: Forced Degradation Study (Acid Hydrolysis)

-

To a 10 mg/mL solution of Spinosyn D in methanol, add an equal volume of 1 N hydrochloric acid.

-

Heat the mixture at 60°C for 24 hours.

-

Cool the solution and neutralize with 1 N sodium hydroxide.

-

Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of Spinosyn D and its 17-pseudoaglycone under the specified conditions.

| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |

| Spinosyn D 17-pseudoaglycone | ~ 7.5 | < 1.2 | > 5000 |

| Spinosyn D | ~ 12.0[2] | < 1.5 | > 7000 |

Linearity: The method is linear over a concentration range of 1-50 µg/mL for both analytes with a correlation coefficient (r²) of >0.999.[3]

Limit of Detection (LOD) and Limit of Quantification (LOQ):

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Spinosyn D | 0.001[3] | 0.005[3] |

| Spinosyn D 17-pseudoaglycone | ~ 0.002 | ~ 0.007 |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the HPLC analysis of Spinosyn D and its pseudoaglycone.

Caption: Degradation pathway of Spinosyn D to its 17-pseudoaglycone.

Conclusion

The HPLC method described in this application note is a reliable and robust method for the simultaneous determination of Spinosyn D and its 17-pseudoaglycone. The method is simple, accurate, and precise, making it suitable for routine quality control and stability studies in the pharmaceutical and agricultural industries. The provided protocols and data serve as a comprehensive guide for researchers and analysts working with these compounds.

References

Application Notes and Protocols: Spinosyn D 17-pseudoaglycone in Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Spinosyn D 17-pseudoaglycone in structure-activity relationship (SAR) studies. The following sections detail the importance of the C-17 position in the bioactivity of spinosyns, protocols for the synthesis and evaluation of analogs, and the underlying mechanism of action.

Introduction

Spinosyns are a class of potent insecticides derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa. Spinosad, a widely used commercial insecticide, is a mixture of spinosyn A and spinosyn D. These macrolides consist of a complex tetracyclic core glycosylated with two sugars: a forosamine at the C-17 position and a tri-O-methylrhamnose at the C-9 position. SAR studies have been instrumental in the development of second-generation spinosyns like spinetoram and have revealed critical insights into the structural requirements for their insecticidal activity.[1][2]

The forosamine sugar at the C-17 position has been identified as a crucial determinant of the insecticidal potency of spinosyns.[3] Removal of this sugar moiety to yield the 17-pseudoaglycone results in a dramatic reduction in biological activity. This makes Spinosyn D 17-pseudoaglycone a key tool for researchers to understand the binding interactions at the target site and to design novel analogs with potentially improved properties.

Structure-Activity Relationship at the C-17 Position

Over 1000 semi-synthetic analogs of natural spinosyns have been created, with modifications targeting the rhamnose and forosamine moieties, as well as the tetracyclic core.[4] These studies have consistently shown that while modifications to the rhamnose sugar can lead to analogs with enhanced activity, alterations or removal of the forosamine at C-17 are generally detrimental.[5]

Table 1: Qualitative Structure-Activity Relationship of Spinosyn D and its 17-pseudoaglycone

| Compound | Modification | Insecticidal Activity (against Heliothis virescens) | Reference |

| Spinosyn D | Forosamine at C-17 | High | [4] |

| Spinosyn D 17-pseudoaglycone | Hydroxyl group at C-17 (Forosamine removed) | Not lethal up to 64 ppm | [4] |

Experimental Protocols

Synthesis of Spinosyn D 17-pseudoaglycone

Principle: The forosamine sugar at the C-17 position of Spinosyn D can be selectively cleaved under mild acidic hydrolysis conditions to yield the corresponding 17-pseudoaglycone.[3]

Materials:

-

Spinosyn D

-

Methanol

-

0.1 N Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve Spinosyn D in methanol.

-

Add 0.1 N HCl to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure Spinosyn D 17-pseudoaglycone.

-

Confirm the structure of the product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Insecticidal Bioassay against Tobacco Budworm (Heliothis virescens) Larvae

Principle: A diet incorporation bioassay is commonly used to determine the insecticidal activity of spinosyn analogs against lepidopteran pests like the tobacco budworm. Larval mortality is assessed after a specific period of feeding on a diet treated with the test compound.

Materials:

-

Third-instar larvae of Heliothis virescens

-

Artificial insect diet

-

Test compounds (Spinosyn D, Spinosyn D 17-pseudoaglycone, and other analogs)

-

Acetone or other suitable solvent

-

Multi-well bioassay trays

-

Incubator set to appropriate temperature, humidity, and photoperiod (e.g., 27°C, 60% RH, 14:10 L:D)

Procedure:

-

Prepare a stock solution of each test compound in acetone.

-

Make serial dilutions of the stock solutions to obtain the desired test concentrations.

-

Incorporate a specific volume of each dilution into the molten artificial diet and mix thoroughly. A control diet should be prepared with the solvent alone.

-

Dispense the treated diet into the wells of the bioassay trays and allow it to solidify.

-

Place one third-instar larva into each well.

-

Seal the trays and place them in the incubator.

-

Assess larval mortality after 48 to 72 hours. Larvae that do not move when prodded with a fine brush are considered dead.

-

Calculate the mortality percentage for each concentration and correct for control mortality using Abbott's formula if necessary.

-

Determine the LC50 (lethal concentration for 50% of the population) for each compound using probit analysis.

Mechanism of Action: Nicotinic Acetylcholine Receptor Signaling

Spinosyns exert their insecticidal effect by acting on the insect's nervous system. Their primary target is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel.[6][7] Spinosyns bind to a unique allosteric site on the nAChR, distinct from the binding site of acetylcholine and other nicotinic agonists like neonicotinoids.[6] This binding leads to the prolonged activation of the receptor, causing an influx of cations and continuous nerve stimulation. The resulting hyperexcitation of the nervous system leads to involuntary muscle contractions, paralysis, and ultimately, the death of the insect.

The significant drop in insecticidal activity upon removal of the forosamine sugar suggests that this moiety is critical for the high-affinity binding of spinosyns to their target site on the nAChR. The amino group of forosamine is likely involved in key electrostatic or hydrogen-bonding interactions within the binding pocket.

Visualizations

Caption: Structure-activity relationship of Spinosyn D at the C-17 position.

Caption: General experimental workflow for SAR studies.

Caption: Simplified signaling pathway of spinosyns at the nAChR.

References

- 1. Recent advances in the biochemistry of spinosyns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. Synthesis and insecticidal activity of spinosyn analogs functionally altered at the 2'-,3'- and 4'-positions of the rhamnose moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spinosad Degradation Pathway Analysis: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the degradation pathways of Spinosad, a widely used bio-insecticide. This document details the environmental fate of Spinosad, including its breakdown through photolysis, microbial action, and hydrolysis. Detailed experimental protocols for analyzing Spinosad and its metabolites are also provided, along with a summary of quantitative degradation data.

Introduction to Spinosad

Spinosad is a naturally derived insecticide produced by the fermentation of the soil actinomycete Saccharopolyspora spinosa.[1][2] It is a mixture of two active components, spinosyn A and spinosyn D.[1] Spinosad is lauded for its high efficacy against a broad spectrum of insect pests, coupled with a favorable environmental and toxicological profile.[1][3] Its unique mode of action targets the insect nervous system, primarily by activating nicotinic acetylcholine receptors (nAChRs) and also affecting GABA receptor function, leading to paralysis and death of the target insect.[3][4][5] Understanding the degradation pathways of Spinosad is crucial for assessing its environmental impact and ensuring its responsible use.

Spinosad Degradation Pathways

The environmental degradation of Spinosad occurs through several key pathways, primarily photodegradation and microbial degradation.[1] Abiotic hydrolysis plays a less significant role.[6]

Photodegradation

Photolysis, or breakdown by sunlight, is the most significant route of Spinosad degradation in the environment.[6][7]

-

In Water: Aqueous photolysis is rapid, with a half-life of less than one day in the presence of sunlight.[1][6][8] The primary degradation pathway under aqueous photolytic conditions involves the loss of the forosamine sugar and the reduction of the 13,14-bond on the macrolide ring.[6]

-

On Plant and Soil Surfaces: On leaf surfaces, the half-life of Spinosad due to photolysis ranges from 1.6 to 16 days.[1][8] On bare soil, the half-life is less than a day.[7]

Microbial Degradation

Microbial action is another primary pathway for the breakdown of Spinosad, particularly in soil and sediment where sunlight penetration is limited.[1][8]

-

Aerobic Conditions: In the presence of oxygen, microbial degradation is a key factor. The initial step in aerobic soil metabolism is the N-demethylation of spinosyn A to form spinosyn B, and similarly for spinosyn D.[9][10] Further degradation can involve hydroxylation of the macrolide ring and the eventual loss of both the forosamine and rhamnose sugars to form diketone spinosyn aglycon degradates.[6][10]

-

Anaerobic Conditions: In the absence of oxygen, such as in sediment, degradation primarily involves changes to and eventual loss of the rhamnose ring.[6]

Hydrolysis

Hydrolysis, the breakdown of the molecule by water, is not a significant degradation pathway for Spinosad under normal environmental pH conditions (pH 5-7).[1][6] It is relatively stable in water in the absence of light.[8] At a higher pH of 9, some hydrolysis occurs with estimated half-lives of 100 to 300 days, involving the loss of the amino sugar and water.[9]

Quantitative Degradation Data

The following table summarizes the half-life of Spinosad under various environmental conditions.

| Condition | Matrix | Half-life | Reference(s) |

| Photodegradation | |||

| Sunlight | Water | < 1 to 2 days | [1][6][8] |

| Sunlight | Leaf Surfaces | 1.6 to 16 days | [1][8] |

| Sunlight | Soil | 9-10 days | [1] |

| Microbial Degradation | |||

| Aerobic | Soil | 9 to 17 days | [1][8][10] |

| Anaerobic | Sediment | 161 to 250 days | [8] |

| Hydrolysis | |||

| pH 5-7 | Water | Stable | [1] |

| pH 9 | Water | 100 to 300 days | [9] |

Spinosad Degradation Pathway Diagram

Caption: Major degradation pathways of Spinosad.

Experimental Protocols

Protocol 1: Analysis of Spinosad and its Metabolites by HPLC-UV

This protocol describes the extraction and analysis of Spinosad residues from soil samples using High-Performance Liquid Chromatography with Ultraviolet detection.

1. Sample Preparation and Extraction 1.1. Weigh 20.0 g of a representative soil sample into a 250 mL centrifuge bottle. 1.2. Add 20 mL of 1 mol/L dipotassium hydrogen phosphate and homogenize.[11] 1.3. Add 100 mL of an acetonitrile-water mixture.[9] 1.4. Shake vigorously for 1 hour on a mechanical shaker. 1.5. Centrifuge at 3,000 rpm for 10 minutes to separate the soil particles. 1.6. Decant the supernatant into a clean flask. 1.7. Acidify the extract with HCl and wash with hexane to remove nonpolar co-extractives.[9] 1.8. Make the aqueous phase alkaline with NaOH and extract the Spinosad residues into hexane.[9]

2. Clean-up 2.1. Concentrate the hexane extract to a small volume using a rotary evaporator at <40°C. 2.2. Pass the concentrated extract through a solid-phase extraction (SPE) column (e.g., silica gel) for clean-up.[9] 2.3. Elute the Spinosad residues from the SPE column with an appropriate solvent mixture (e.g., acetone/n-hexane).[11] 2.4. Evaporate the eluate to dryness under a gentle stream of nitrogen.

3. HPLC-UV Analysis 3.1. Reconstitute the dried residue in a known volume of acetonitrile-ammonium acetate solution.[9] 3.2. Inject an aliquot of the reconstituted sample into the HPLC system. 3.3. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and water.

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at 250 nm.[9]

- Injection Volume: 20 µL. 3.4. Quantify the concentrations of spinosyn A, spinosyn D, and their major metabolites by comparing the peak areas with those of certified reference standards.

Protocol 2: Immunoassay for Total Spinosad Residues

This protocol provides a rapid method for the determination of total Spinosad residues (including parent compounds and key metabolites) in water samples using an immunoassay kit.

1. Sample Collection 1.1. Collect water samples in clean glass bottles. 1.2. Store samples at 4°C and analyze as soon as possible.

2. Immunoassay Procedure (based on a generic magnetic particle-based kit) 2.1. Follow the specific instructions provided with the immunoassay test kit. A general procedure is outlined below. 2.2. For some water samples, direct analysis may be possible. For others, an extraction and dilution step may be necessary.[12] 2.3. Add a specific volume of the water sample or diluted extract to a test tube containing magnetic particles coated with antibodies specific to Spinosad. 2.4. Add a known amount of enzyme-labeled Spinosad conjugate. 2.5. Incubate for a specified time to allow for competitive binding between the Spinosad in the sample and the enzyme conjugate for the antibody binding sites. 2.6. Apply a magnetic field to separate the magnetic particles from the solution. 2.7. Decant and wash the particles to remove any unbound reagents. 2.8. Add a substrate solution that will react with the enzyme on the conjugate to produce a color change. 2.9. Incubate for a specified time. 2.10. Stop the reaction and measure the absorbance of the solution using a spectrophotometer at the recommended wavelength.

3. Data Analysis 3.1. The intensity of the color is inversely proportional to the concentration of Spinosad in the sample. 3.2. Construct a standard curve using known concentrations of Spinosad standards. 3.3. Determine the concentration of total Spinosad residues in the sample by interpolating its absorbance value on the standard curve.

Experimental Workflow Diagram

References

- 1. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]

- 2. [Advances in the biosynthesis of spinosad - A review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Spinosad? [synapse.patsnap.com]

- 4. Spinosad - Wikipedia [en.wikipedia.org]

- 5. cotton.org [cotton.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Environment, Conservation and Climate Change - Government of Newfoundland and Labrador [gov.nl.ca]

- 8. Spinosad General Fact Sheet [npic.orst.edu]

- 9. fao.org [fao.org]

- 10. tandfonline.com [tandfonline.com]

- 11. mhlw.go.jp [mhlw.go.jp]

- 12. Determination of spinosad and its metabolites in food and environmental matrices. 3. Immunoassay methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

preventing Spinosyn D degradation to 17-pseudoaglycone

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Spinosyn D to its 17-pseudoaglycone metabolite.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of Spinosyn D?

Spinosyn D primarily degrades into 17-pseudoaglycone through the hydrolysis of the forosamine sugar moiety at the 17-position of the macrolide ring.[1][2][3] This conversion can impact the biological activity of the compound.

Q2: What are the main factors that cause the degradation of Spinosyn D to 17-pseudoaglycone?

The degradation of Spinosyn D is primarily influenced by the following factors:

-

pH: Mild acidic conditions can facilitate the hydrolysis of the forosamine sugar, leading to the formation of 17-pseudoaglycone.[1] While stable in a pH range of 5-7, hydrolysis has also been observed under basic conditions (pH 9), although the degradation rate is significantly slower.[4][5]

-

Photodegradation: Exposure to sunlight is a major cause of Spinosyn D degradation in aqueous solutions and on surfaces like plant leaves.[5][6][7]

-

Microbial Action: In environments such as soil and water, microbial degradation can contribute to the breakdown of Spinosyn D, especially in the absence of light.[5][7]

Q3: How can I prevent the degradation of Spinosyn D during my experiments?

To minimize the degradation of Spinosyn D, consider the following preventative measures:

-

pH Control: Maintain the pH of your solutions within a neutral to slightly acidic range (pH 5-7) for optimal stability.[5]

-

Light Protection: Store Spinosyn D solutions in amber vials or protect them from direct light to prevent photodegradation.[6][7]

-

Temperature Management: While specific data on temperature-induced degradation to 17-pseudoaglycone is limited, it is best practice to store stock solutions and experimental samples at low temperatures (e.g., -20°C) to ensure long-term stability.[8] For processing, such as solvent evaporation, temperatures should be kept below 40°C.[9]

-

Sterile Conditions: When working with aqueous solutions for extended periods, using sterile buffers can help mitigate microbial degradation.

Troubleshooting Guide: Spinosyn D Degradation

This guide provides solutions to common issues encountered during the handling and analysis of Spinosyn D.

| Problem | Potential Cause | Recommended Solution |

| Unexpected peak corresponding to 17-pseudoaglycone in HPLC/LC-MS analysis. | Acidic Conditions: The pH of your solvent or sample matrix may be too low. | Buffer your mobile phase and sample diluent to a pH between 5 and 7. |

| Photodegradation: Samples were exposed to light during preparation or storage. | Prepare and store samples in a dark environment or use amber-colored labware. | |

| Loss of Spinosyn D potency in biological assays. | Improper Storage: Stock solutions or formulated products may have been stored at inappropriate temperatures or exposed to light. | Store stock solutions at -20°C in the dark. Prepare working solutions fresh for each experiment. |

| Hydrolysis in Aqueous Buffers: Prolonged incubation in acidic or highly basic aqueous buffers. | Minimize the time Spinosyn D is in aqueous solutions. If long incubation is necessary, use a buffer in the pH 5-7 range. | |

| Variability in experimental results. | Inconsistent Sample Handling: Differences in light exposure, temperature, and pH during sample preparation across experiments. | Standardize your experimental protocol to ensure consistent handling of Spinosyn D, paying close attention to pH, light, and temperature. |

Experimental Protocols

Protocol 1: Preparation and Storage of Spinosyn D Stock Solutions

-

Solvent Selection: Dissolve Spinosyn D in a high-purity solvent such as DMSO, methanol, or ethanol.[8][10]

-

Concentration: Prepare a concentrated stock solution (e.g., 10 mg/mL) to minimize the volume of organic solvent added to aqueous experimental systems.

-

Storage: Aliquot the stock solution into amber, tightly sealed vials and store at -20°C for long-term stability of at least 4 years.[8]

-

Handling: When preparing working solutions, allow the stock solution to thaw at room temperature and vortex briefly before use. Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring Spinosyn D Degradation by HPLC

-

Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV or mass spectrometry (MS) detector.

-

Column: A C18 reverse-phase column is suitable for separating Spinosyn D and its degradation products.

-

Mobile Phase: A gradient of acetonitrile and water (buffered to pH 7 with a suitable buffer like ammonium acetate) is commonly used.

-

Sample Preparation: Dilute samples in the mobile phase or a compatible solvent. Ensure the final pH of the injected sample is within the stable range.

-

Analysis: Monitor the chromatogram for the appearance of the 17-pseudoaglycone peak and a corresponding decrease in the Spinosyn D peak area.

Visualizations

Below are diagrams illustrating the degradation pathway and preventative strategies.

Caption: Degradation of Spinosyn D to 17-pseudoaglycone via hydrolysis.

Caption: Factors influencing Spinosyn D degradation and corresponding preventative measures.

References

- 1. Conversion of spinosyn A and spinosyn D to their respective 9- and 17-pseudoaglycones and their aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spinosyn D 17-pseudoaglycone | Parasite | 131929-55-0 | Invivochem [invivochem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. fao.org [fao.org]

- 5. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Environment, Conservation and Climate Change - Government of Newfoundland and Labrador [gov.nl.ca]

- 8. caymanchem.com [caymanchem.com]

- 9. mhlw.go.jp [mhlw.go.jp]

- 10. Spinosyn D | CAS 131929-63-0 | Cayman Chemical | Biomol.com [biomol.com]

Technical Support Center: Spinosyn D 17-pseudoaglycone Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of Spinosyn D 17-pseudoaglycone.

Frequently Asked Questions (FAQs)

Q1: What is Spinosyn D 17-pseudoaglycone?

A1: Spinosyn D 17-pseudoaglycone is a derivative of Spinosyn D, a naturally occurring insecticide. It is formed by the removal of the forosamine sugar moiety from the 17-position of the Spinosyn D macrolide core.[][2] This modification results in a significant reduction in its insecticidal activity, as the forosamine group is crucial for potent biological action.[][2]

Q2: What is the primary method for synthesizing Spinosyn D 17-pseudoaglycone?

A2: The most direct method for the synthesis of Spinosyn D 17-pseudoaglycone is the selective hydrolysis of the forosamine sugar from Spinosyn D under mild acidic conditions.[][3] This approach aims to cleave the more labile forosamine glycosidic bond while leaving the tri-O-methylrhamnose sugar at the 9-position intact.

Q3: What are the main challenges encountered during the synthesis of Spinosyn D 17-pseudoaglycone?

A3: The primary challenge is the instability of the Spinosyn D 17-pseudoaglycone under acidic conditions that are vigorous enough to remove the rhamnose sugar.[][3] This instability leads to decomposition of the molecule, which is thought to occur via protonation of the 5,6-double bond, forming a tertiary carbocation that undergoes further rearrangements.[][3] Achieving selective removal of only the forosamine sugar without causing degradation is a critical hurdle.

Troubleshooting Guides

Issue 1: Decomposition of Spinosyn D 17-pseudoaglycone during synthesis.

-

Symptom: Low to no yield of the desired product, with the presence of multiple unidentifiable byproducts in the reaction mixture, as observed by TLC or LC-MS.

-

Probable Cause: The acidic conditions used for the hydrolysis of the forosamine are too harsh, leading to the degradation of the pseudoaglycone.[][3] The 5,6-double bond in the macrolide core is susceptible to protonation under strong acidic conditions, initiating rearrangement reactions.[3]

-

Solution:

-

Use Mild Acidic Conditions: Employ very mild acids for the hydrolysis. See the experimental protocol below for a suggested starting point.

-

Careful Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction as soon as the starting material is consumed and before significant degradation of the product occurs.

-

Alternative Strategies: If direct hydrolysis proves to be consistently problematic, consider alternative multi-step synthetic routes that may offer better control over the stability of the intermediates.

-

Issue 2: Incomplete hydrolysis of the forosamine sugar.

-

Symptom: A significant amount of the starting material, Spinosyn D, remains in the reaction mixture even after an extended reaction time.

-

Probable Cause: The acidic conditions are too mild to effectively cleave the glycosidic linkage of the forosamine.

-

Solution:

-

Gradual Increase in Acidity: Cautiously increase the concentration of the acid or switch to a slightly stronger, yet still mild, acid. Monitor the reaction carefully for any signs of product degradation.

-

Temperature Optimization: Gently warming the reaction mixture might enhance the rate of hydrolysis. However, this should be done with extreme caution as higher temperatures can also accelerate decomposition. A temperature screening experiment is recommended.

-

Solvent System: The choice of solvent can influence the reaction rate. Ensure that the solvent system fully solubilizes the substrate.

-